molecular formula C24H26N4O4 B2735669 N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1326865-35-3

N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

Cat. No.: B2735669
CAS No.: 1326865-35-3
M. Wt: 434.496
InChI Key: VZKMLIPMXPTOFC-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an ethoxybenzyl group and a morpholinylpyrazinyl group, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 3-ethoxybenzylamine to yield N-(3-ethoxybenzyl)-4-hydroxybenzamide.

  • Attachment of the Pyrazinyl Group: : The next step involves the nucleophilic substitution reaction where the hydroxy group of N-(3-ethoxybenzyl)-4-hydroxybenzamide is replaced by the 3-morpholin-4-ylpyrazin-2-yl group. This can be achieved by reacting the intermediate with 3-morpholin-4-ylpyrazine in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The ethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxybenzyl group can yield 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.

Scientific Research Applications

N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

  • Industry: : It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethoxybenzyl)-4-hydroxybenzamide: Lacks the morpholinylpyrazinyl group, which may result in different biological activities.

    N-(3-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical and biological properties.

Uniqueness

N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is unique due to the presence of both the ethoxybenzyl and morpholinylpyrazinyl groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-2-31-21-5-3-4-18(16-21)17-27-23(29)19-6-8-20(9-7-19)32-24-22(25-10-11-26-24)28-12-14-30-15-13-28/h3-11,16H,2,12-15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKMLIPMXPTOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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